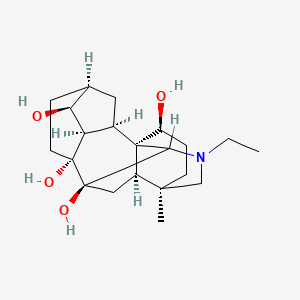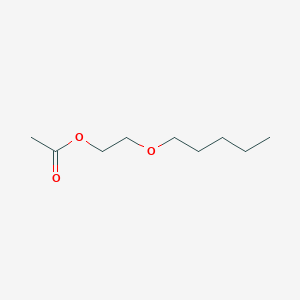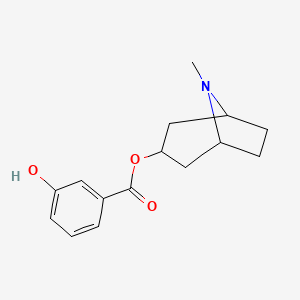![molecular formula C8H10O2 B1205994 Bicyclo[2.2.2]octane-2,6-dione CAS No. 38231-60-6](/img/structure/B1205994.png)
Bicyclo[2.2.2]octane-2,6-dione
Übersicht
Beschreibung
Bicyclo[2.2.2]octane-2,6-dione is an alicyclic ketone with the molecular formula C8H10O2. It belongs to the class of beta-diketones and is a bridged compound. The molecule consists of a bicyclo[2.2.2]octane ring system with two oxo (carbonyl) groups located at positions 2 and 6. The compound’s structure is characterized by its rigid, cage-like arrangement, resulting from the bridged bicyclic framework .
Wissenschaftliche Forschungsanwendungen
Enantioselective Reduction in Organic Synthesis
Bicyclo[2.2.2]octane-2,6-dione: has been used in the enantioselective reduction process by various yeast strains. This process is crucial for producing enantiomerically pure compounds, which are important in the synthesis of pharmaceuticals and agrochemicals. The reduction of Bicyclo[2.2.2]octane-2,6-dione by yeast strains leads to the formation of (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octane-2-one , a compound with significant enantioselectivity (>98% ee)^ .
Synthesis of Propellanes
The compound serves as a precursor in the synthesis of propellanes, which are Y-shaped tricyclic molecules with a bridgehead C–C bond. These structures are synthesized through a sequence of reactions including the Diels-Alder reaction and ring-closing metathesis (RCM). Propellanes have applications ranging from biomolecules to natural products and are particularly interesting for their potential use in pharmaceuticals^ .
Bioisostere for Phenyl Ring
In medicinal chemistry, Bicyclo[2.2.2]octane-2,6-dione has been explored as a bioisostere for the phenyl ring. Bioisosteres are compounds that can mimic the physical or chemical properties of another molecular entity while offering distinct advantages, such as improved efficacy or reduced side effects. This application is particularly relevant in the design of new drugs^ .
Bioreduction to Hydroxyketones
Another application involves the bioreduction of Bicyclo[2.2.2]octane-2,5-dione to produce hydroxyketones. This process is facilitated by non-conventional yeast species and certain strains of Saccharomyces cerevisiae . The resulting hydroxyketones are valuable intermediates in the synthesis of various chemical products^ .
Stereo-selective Reduction by Yeast Species
The stereo-selective reduction of Bicyclo[2.2.2]octane-2,6-dione by yeast species is a significant application in the field of chiral chemistry. This process allows for the production of stereochemically complex molecules with high enantiomeric excess, which is essential for the creation of certain pharmaceuticals^ .
Inhibitors of 11β-HSD1
Compounds derived from the reduction of Bicyclo[2.2.2]octane-2,6-dione have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type-I (11β-HSD1). This enzyme plays a role in the metabolism of glucocorticoids, and its inhibition is of interest for treating metabolic disorders^ .
Antitumor Activity
Derivatives of Bicyclo[2.2.2]octane-2,6-dione have shown promise in exhibiting antitumor activity. This is due to their ability to inhibit topoisomerase II and promote DNA-interstrand cross-linking, which can be leveraged in the development of anticancer therapies^ .
Polymer Synthesis
Finally, the compound is used in the synthesis of polymers. By incorporating the Bicyclo[2.2.2]octane core into monomers, researchers can create novel polymeric materials with potentially unique properties for industrial applications^ .
Wirkmechanismus
Target of Action
Bicyclo[2.2.2]octane-2,6-dione is a complex organic compound that has been studied for its potential biological activity It’s structurally similar to 11β-hsd1 inhibitors , suggesting that it may interact with similar targets.
Mode of Action
The exact mode of action of Bicyclo[22It’s known that the compound can be reduced by yeast species to form hydroxy ketones
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[22The compound’s reduction to hydroxy ketones suggests that it may be involved in redox reactions and related biochemical pathways.
Result of Action
The molecular and cellular effects of Bicyclo[22Its reduction to hydroxy ketones could potentially lead to changes in the cellular environment, affecting the function of target cells.
Action Environment
The action of Bicyclo[2.2.2]octane-2,6-dione can be influenced by various environmental factors. For instance, the compound’s reduction to hydroxy ketones is facilitated by yeast species , suggesting that the presence and activity of these organisms could influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
bicyclo[2.2.2]octane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-3-5-1-2-6(7)8(10)4-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBMHPUAHFEJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CC1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.2]octane-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3R)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-5-hydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1205921.png)

![Methyl 8-methyl-3-(3-phenylprop-2-enoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1205926.png)



![N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)ethanamine](/img/structure/B1205935.png)